

5-Bromo-4-methyl-1H-1,2,3-triazole structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-methyl-1H-1,2,3-triazole

Cat. No.: B3029858

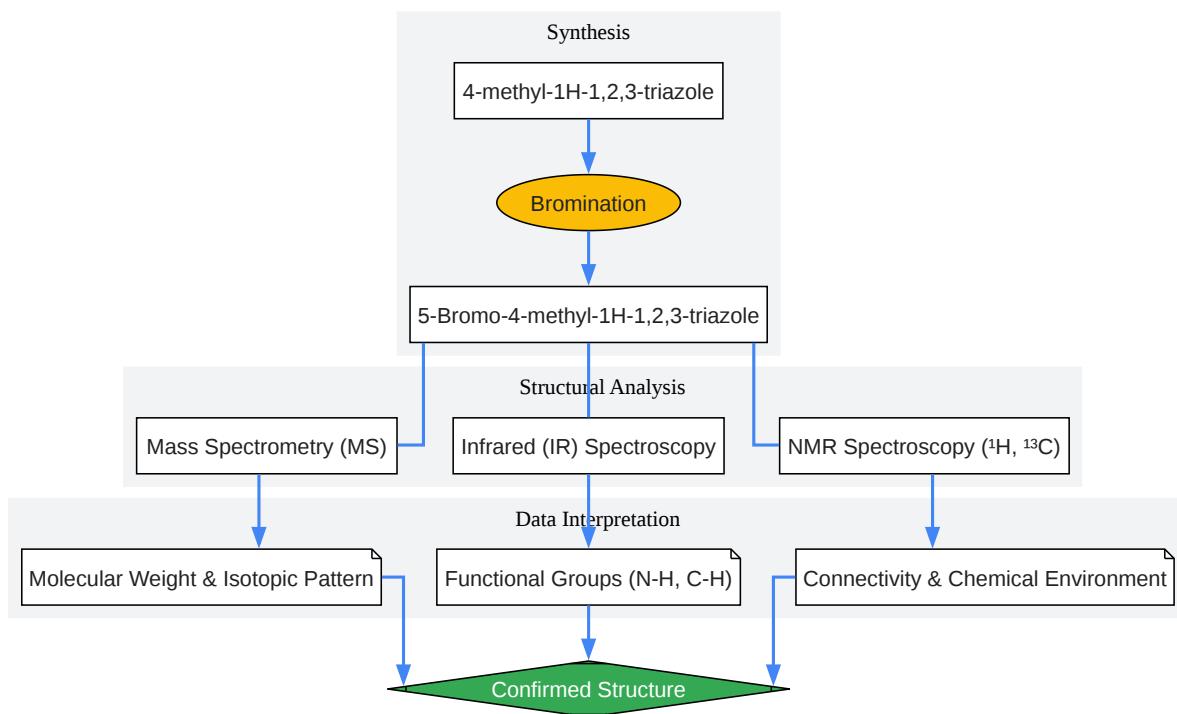
[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **5-Bromo-4-methyl-1H-1,2,3-triazole**

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement. This guide provides a comprehensive overview of the methodologies and data used to elucidate the structure of **5-Bromo-4-methyl-1H-1,2,3-triazole**, a heterocyclic compound of interest in synthetic chemistry and medicinal research.

Compound Overview

5-Bromo-4-methyl-1H-1,2,3-triazole is a substituted triazole ring system. The 1,2,3-triazole core is a significant scaffold in pharmaceutical development due to its metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.


Physicochemical Properties

A summary of the key physicochemical properties for **5-Bromo-4-methyl-1H-1,2,3-triazole** is presented below.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ BrN ₃	[1] [2]
Molecular Weight	161.99 g/mol	[1] [2]
CAS Number	805315-83-7	[1] [2]
Monoisotopic Mass	160.95886 Da	[1]
IUPAC Name	4-bromo-5-methyl-2H-triazole	[1]

Structure Elucidation Workflow

The definitive identification of **5-Bromo-4-methyl-1H-1,2,3-triazole** relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **5-Bromo-4-methyl-1H-1,2,3-triazole**.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For **5-Bromo-4-methyl-1H-1,2,3-triazole**, the key feature is the isotopic

signature of bromine.

Ion/Fragment	Predicted m/z	Notes
$[M+H]^+ ({}^{79}Br)$	161.9661	Molecular ion with the lighter bromine isotope.
$[M+H]^+ ({}^{81}Br)$	163.9641	Molecular ion with the heavier bromine isotope.
$[M]^-$	159.9516	Deprotonated molecular ion with ${}^{79}Br$.
$[M]^-$	161.9496	Deprotonated molecular ion with ${}^{81}Br$.

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The triazole ring and its substituents give rise to characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3100 - 3300	N-H Stretch	Triazole N-H
2900 - 3000	C-H Stretch	Methyl C-H
~1530	Ring Deformation	Triazole Ring
~1450	C-H Bend	Methyl C-H
~1170	N-N Stretch	Triazole Ring

Note: These are expected ranges. Actual values can vary based on the sample state (solid/liquid) and intermolecular interactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	-CH ₃
13.0 - 15.0	Broad Singlet	1H	N-H

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. The spectrum for the isomeric 4-Bromo-1-methyl-1H-1,2,3-triazole shows a methyl signal at δ 5.52 ppm, highlighting the importance of correct isomer identification.[6]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~10	-CH ₃
~130	C4-CH ₃
~135	C5-Br

Note: The chemical shifts are estimated values. The exact positions of the triazole ring carbons can be confirmed using advanced 2D NMR techniques like HMBC and HSQC.

Synthesis Pathway

A common route to synthesize **5-Bromo-4-methyl-1H-1,2,3-triazole** is through the direct bromination of 4-methyl-1H-1,2,3-triazole. This reaction provides a straightforward method to introduce the bromine atom onto the triazole ring.

Caption: Synthesis of **5-Bromo-4-methyl-1H-1,2,3-triazole** via bromination.

Experimental Protocols

Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

This protocol is a representative procedure for the bromination of a triazole ring.

- **Dissolution:** Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench any unreacted bromine.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization or column chromatography to obtain pure **5-Bromo-4-methyl-1H-1,2,3-triazole**.

General Spectroscopic Analysis

- **NMR Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **NMR Acquisition:** Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

- Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique like Electrospray Ionization (ESI) to obtain an accurate mass and confirm the isotopic pattern.[\[7\]](#)
- IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Conclusion

The structural elucidation of **5-Bromo-4-methyl-1H-1,2,3-triazole** is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy identifies the key functional groups, particularly the N-H bond of the triazole ring. Finally, ¹H and ¹³C NMR provide the definitive connectivity and chemical environment of the atoms, allowing for unambiguous confirmation of the title compound's structure. These analytical techniques, combined with a logical synthesis strategy, form the cornerstone of chemical characterization in modern research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 805315-83-7 | 5-Bromo-4-methyl-1H-1,2,3-triazole - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-4-methyl-1H-1,2,3-triazole structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029858#5-bromo-4-methyl-1h-1-2-3-triazole-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com